2,6-ジクロロベンゾイルクロリド

概要

説明

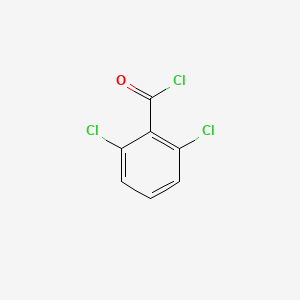

2,6-Dichlorobenzoyl chloride is a chlorinated aromatic compound that serves as a critical intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and other organic compounds. Its unique structural features, including the presence of two chlorine atoms and the benzoyl chloride group, make it a versatile reagent in chemical reactions.

Synthesis Analysis

Synthesis of dichlorobenzoyl chloride derivatives typically involves reactions of dichlorobenzene compounds with chlorinating agents or through direct chlorination of benzoyl chlorides under specific conditions. For example, the synthesis of related dichlorobenzamide derivatives from 3,5-dichlorobenzoyl chloride and arylamine compounds in dimethylformamide solution at 60°C demonstrates a method of producing dichlorobenzoyl chloride derivatives in good yields, which can be extrapolated to the synthesis of 2,6-Dichlorobenzoyl chloride (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of dichlorobenzoyl chloride derivatives can be studied through X-ray crystallography and NMR spectroscopy, revealing insights into the orientation and electronic environment of the chloro and benzoyl groups. For instance, the molecular structure of related compounds, such as 2-chlorobenzaldehyde, has been studied by gas-phase electron diffraction, providing a basis for understanding the molecular structure of 2,6-Dichlorobenzoyl chloride (Schāfer et al., 1976).

Chemical Reactions and Properties

Dichlorobenzoyl chlorides undergo various chemical reactions, including nucleophilic substitution, due to the reactive benzoyl chloride group. The ortho effect significantly influences the reactivity, as seen in studies comparing different dichlorobenzoyl chlorides' behavior in solvolysis reactions, providing insights into the chemical properties of 2,6-Dichlorobenzoyl chloride (Park & Kevill, 2012).

科学的研究の応用

有機合成

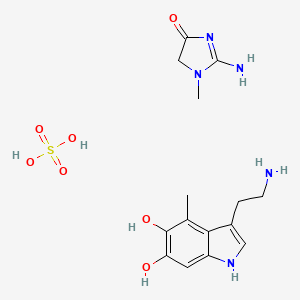

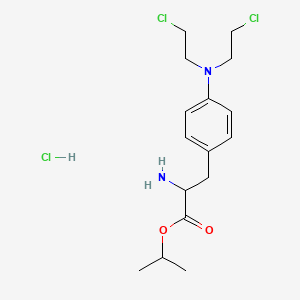

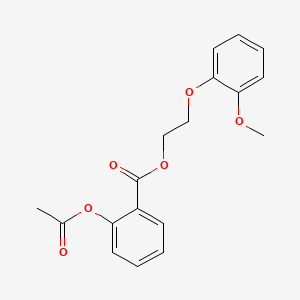

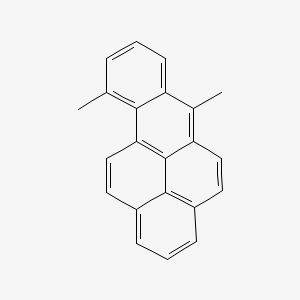

2,6-ジクロロベンゾイルクロリドは、有機合成における重要な中間体として機能します {svg_1}. 複雑な有機分子の合成において、さまざまな反応に使用されます。 2つの塩素原子の存在により、強力な求電子剤となり、有機反応においてさまざまな求核剤と反応します {svg_2}.

医薬品

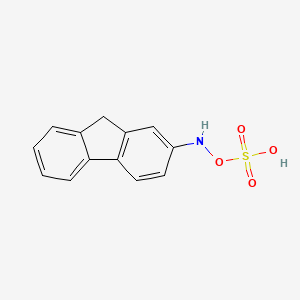

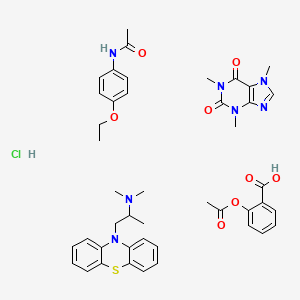

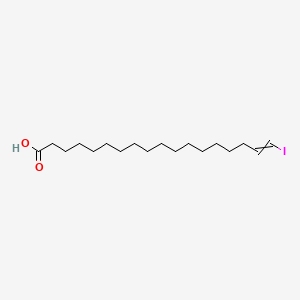

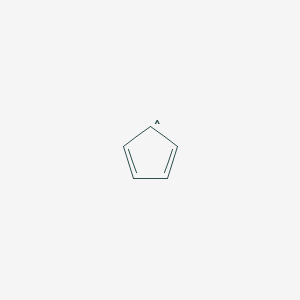

製薬業界では、2,6-ジクロロベンゾイルクロリドは、さまざまな医薬品の合成におけるビルディングブロックとして使用されています {svg_3}. その反応性により、多くの医薬品化合物における主要な成分である、さまざまな官能基に変換することができます {svg_4}.

農薬

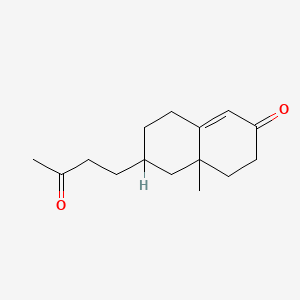

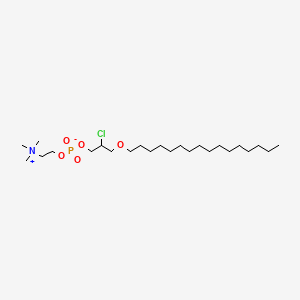

2,6-ジクロロベンゾイルクロリドは、農薬の製造にも使用されています {svg_5}. さまざまな農薬や除草剤の合成に使用でき、作物を害虫や病気から守るのに役立ちます {svg_6}.

染料

染料業界では、2,6-ジクロロベンゾイルクロリドは、特定の種類の染料の合成に使用されています {svg_7}. 塩素原子はさまざまな基に置換され、さまざまな色の染料を生成できます {svg_8}.

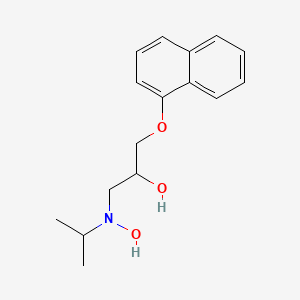

プロテアーゼ阻害剤

2,6-ジクロロベンゾイルクロリドは、新規基質の迅速な開発とそのCysおよびSerプロテアーゼの非ペプチド阻害剤への変換のための基質活性スクリーニング方法で使用されています {svg_9} {svg_10}. これは、新薬や治療法の開発に大きな影響を与えます {svg_11} {svg_12}.

1-アシルイリドールの合成

1-アシルイリドールの合成に使用されています {svg_13}. これらの化合物は興味深い化学的性質を持っており、さらなる合成変換に使用できます {svg_14}.

(-)-アスピシリンの全合成

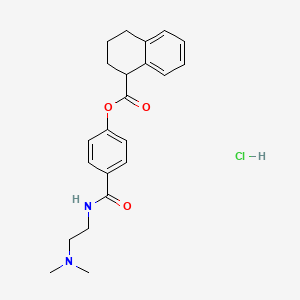

2,6-ジクロロベンゾイルクロリドは、(-)-アスピシリンのエンチオ制御された全合成に使用されています {svg_15}. アスピシリンは、抗がん作用を持つ天然物であり、その合成方法の開発は、医薬品化学において大きな関心を集めています {svg_16}.

Safety and Hazards

2,6-Dichlorobenzoyl chloride is classified as a skin corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding dust formation, not breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in suitable, closed containers for disposal .

作用機序

Target of Action

2,6-Dichlorobenzoyl chloride is primarily used as an intermediate in organic synthesis . It is involved in the esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene . This suggests that its primary targets are amino acids, specifically Fmoc-amino acids.

Mode of Action

The compound interacts with its targets through esterification, a process that forms an ester, a compound derived from an acid (in this case, 2,6-Dichlorobenzoyl chloride) and an alcohol (Fmoc-amino acids) . This reaction results in the formation of 4-alkoxybenzyl alcohol polystyrene .

Biochemical Pathways

It is used in the substrate activity screening method for the rapid development of novel substrates and their conversion into non-peptidic inhibitors of cys and ser proteases . This suggests that it may affect the biochemical pathways involving these proteases.

Pharmacokinetics

As an intermediate in organic synthesis , its bioavailability would likely depend on the specific context of its use.

Result of Action

The molecular and cellular effects of 2,6-Dichlorobenzoyl chloride’s action are largely dependent on its role as an intermediate in organic synthesis . It contributes to the formation of other compounds, such as 4-alkoxybenzyl alcohol polystyrene , and non-peptidic inhibitors of Cys and Ser proteases .

生化学分析

Biochemical Properties

2,6-Dichlorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the esterification of amino acids. It interacts with enzymes such as esterases and proteases, facilitating the formation of ester bonds. The compound’s reactivity with nucleophiles, including amino groups in proteins, allows it to modify biomolecules, thereby influencing their function. For instance, it can react with the amino groups of lysine residues in proteins, leading to the formation of stable amide bonds .

Cellular Effects

The effects of 2,6-Dichlorobenzoyl chloride on various cell types and cellular processes are profound. It can influence cell signaling pathways by modifying key signaling proteins. For example, the compound can inhibit the activity of certain kinases by covalently modifying their active sites. This inhibition can lead to alterations in gene expression and cellular metabolism. Additionally, 2,6-Dichlorobenzoyl chloride has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function .

Molecular Mechanism

At the molecular level, 2,6-Dichlorobenzoyl chloride exerts its effects through covalent modification of biomolecules. It can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For instance, the compound can inhibit serine proteases by acylating the serine residue in the enzyme’s active site. This modification prevents substrate binding and catalysis, thereby inhibiting the enzyme’s activity. Additionally, 2,6-Dichlorobenzoyl chloride can alter gene expression by modifying transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dichlorobenzoyl chloride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can hydrolyze in the presence of water, leading to the formation of 2,6-dichlorobenzoic acid and hydrochloric acid. Long-term exposure to 2,6-Dichlorobenzoyl chloride can result in cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2,6-Dichlorobenzoyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can cause significant toxic effects, including tissue damage and organ dysfunction. For instance, high doses of 2,6-Dichlorobenzoyl chloride have been shown to induce liver toxicity in rodent models, characterized by elevated liver enzymes and histopathological changes .

Metabolic Pathways

2,6-Dichlorobenzoyl chloride is involved in several metabolic pathways, primarily through its conversion to 2,6-dichlorobenzoic acid. This conversion is catalyzed by esterases and other hydrolytic enzymes. The resulting 2,6-dichlorobenzoic acid can further undergo conjugation reactions, such as glucuronidation, to enhance its solubility and facilitate excretion. The compound’s involvement in these metabolic pathways can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2,6-Dichlorobenzoyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, 2,6-Dichlorobenzoyl chloride can accumulate in lipid-rich tissues due to its hydrophobic nature .

Subcellular Localization

The subcellular localization of 2,6-Dichlorobenzoyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications can also direct 2,6-Dichlorobenzoyl chloride to specific organelles, influencing its activity and function within the cell .

特性

IUPAC Name |

2,6-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLIDPPHFGWTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032891 | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4659-45-4 | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4659-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004659454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394F6S81WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2,6-Dichlorobenzoyl chloride in organic synthesis?

A1: 2,6-Dichlorobenzoyl chloride is widely used as a versatile building block in organic synthesis. Key applications highlighted in the research include:

- Esterification: It serves as an effective reagent for synthesizing esters, particularly with sterically hindered alcohols, showcasing its utility in preparing bile acid-based polymers and other complex molecules. [, ]

- Amide Formation: The compound readily reacts with amines to form amides, a fundamental reaction in organic synthesis, with applications in preparing various biologically active compounds. [, , ]

- Macrolactone Synthesis: It plays a crucial role in macrolactonization reactions, enabling the formation of large cyclic esters, important structural motifs in natural products and pharmaceuticals. [, ]

Q2: The "ortho effect" is mentioned in several studies. How does the presence of two chlorine atoms at the ortho positions influence the reactivity of 2,6-Dichlorobenzoyl chloride?

A2: The two chlorine atoms adjacent to the reactive carbonyl group in 2,6-Dichlorobenzoyl chloride exert a significant "ortho effect", influencing its reactivity through:

- Steric Hindrance: The bulky chlorine atoms create steric crowding around the carbonyl group, hindering nucleophilic attack. This steric effect can lead to altered reaction pathways and selectivity, favoring ionization over addition-elimination mechanisms in certain solvolysis reactions. [, ]

- Electronic Effects: Chlorine being electronegative, withdraws electron density from the aromatic ring and the carbonyl group. This electron-withdrawing effect influences the reactivity of the carbonyl group and its susceptibility to nucleophilic attack. [, ]

Q3: How does the choice of solvent affect the reaction mechanism of 2,6-Dichlorobenzoyl chloride solvolysis?

A3: The reaction mechanism of 2,6-Dichlorobenzoyl chloride solvolysis is sensitive to the nature of the solvent:

- Fluoroalcohol-rich solvents: These solvents, known for their ionizing ability, favor an ionization pathway with moderate nucleophilic solvation. [, ]

- Other Solvents: In solvents with lower ionizing power, a balance between ionization and addition-elimination (association-dissociation) pathways is observed. The dominance of one mechanism over the other depends on the specific solvent properties and the substituents present on the aromatic ring. [, ]

Q4: Can you provide details about the spectroscopic properties of 1-formyl-3-aryl thioureas synthesized using 2,6-Dichlorobenzoyl chloride?

A4: Research indicates that 1-formyl-3-aryl thioureas, synthesized via a multi-step reaction involving 2,6-Dichlorobenzoyl chloride, exhibit specific spectroscopic characteristics:

- UV-Vis Spectroscopy: These compounds show maximum absorption wavelengths around 282.0 nm, suggesting conjugation within their structure. []

- Fluorescence Spectroscopy: Some derivatives display notable fluorescence, indicating their potential use as fluorescent probes or sensors. []

- IR and NMR Spectroscopy: These techniques were employed to confirm the structures of the synthesized thioureas. []

Q5: Apart from its use in synthesis, are there any other applications of 2,6-Dichlorobenzoyl chloride mentioned in the research?

A5: While the provided research primarily focuses on the synthetic applications of 2,6-Dichlorobenzoyl chloride, its derivatives have shown potential in other areas:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。